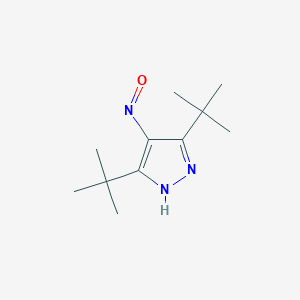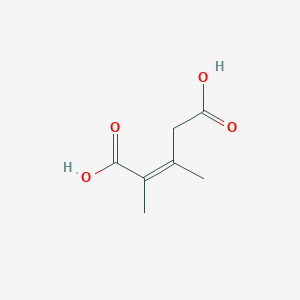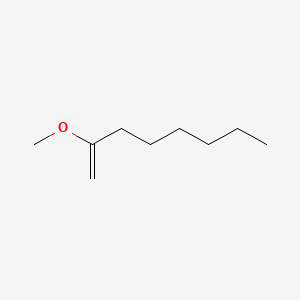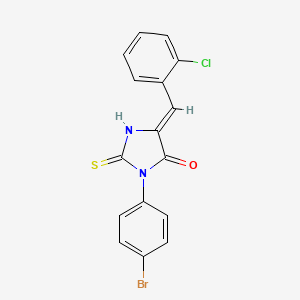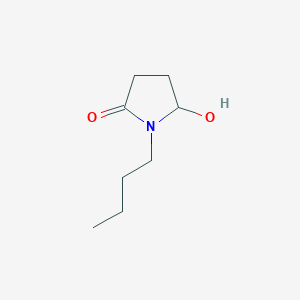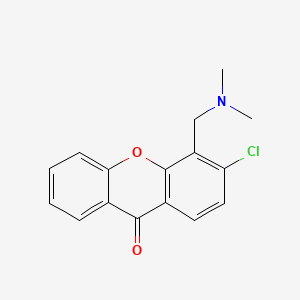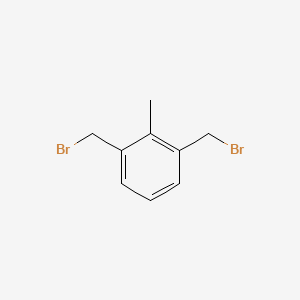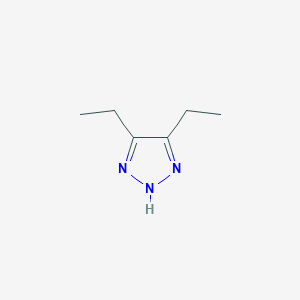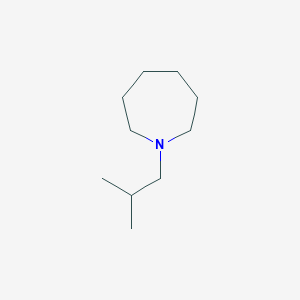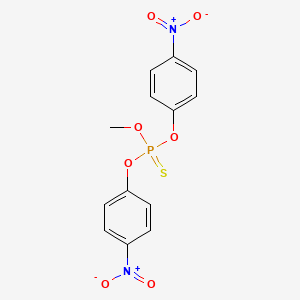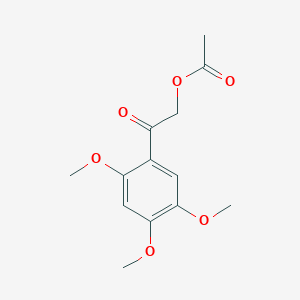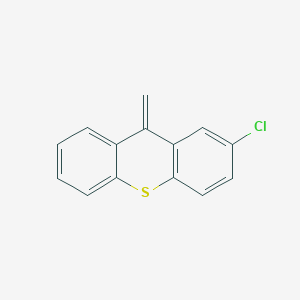
2-Chloro-9-methylidene-9H-thioxanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9-methylidene-9H-thioxanthene is a chemical compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorine atom and a methylidene group attached to the thioxanthene core, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methylidene-9H-thioxanthene typically involves the chlorination of 9-methylidene-9H-thioxanthene. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-9-methylidene-9H-thioxanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thioxanthene derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioxanthene derivatives
Substitution: Amino or thiol-substituted thioxanthenes
Applications De Recherche Scientifique
2-Chloro-9-methylidene-9H-thioxanthene has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species.
Biology: Investigated for its potential as an anticancer agent, particularly in targeting DNA synthesis and topoisomerase II.
Medicine: Explored for its antischistosomal properties, showing promise in treating parasitic infections.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Chloro-9-methylidene-9H-thioxanthene involves its interaction with molecular targets such as DNA and enzymes. In biological systems, the compound can intercalate into DNA, disrupting its structure and inhibiting replication. Additionally, it can inhibit topoisomerase II, an enzyme crucial for DNA unwinding and replication. These interactions lead to the compound’s anticancer and antischistosomal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioxanthone: A structurally related compound used as a photoinitiator and in photochemical reactions.
Chlorprothixene: A thioxanthene derivative used as an antipsychotic medication.
Zuclopenthixol: Another thioxanthene derivative with antipsychotic properties.
Uniqueness
2-Chloro-9-methylidene-9H-thioxanthene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike other thioxanthene derivatives, this compound exhibits a combination of photoinitiating, anticancer, and antischistosomal properties, making it a versatile molecule for various applications.
Propriétés
Numéro CAS |
41932-38-1 |
|---|---|
Formule moléculaire |
C14H9ClS |
Poids moléculaire |
244.74 g/mol |
Nom IUPAC |
2-chloro-9-methylidenethioxanthene |
InChI |
InChI=1S/C14H9ClS/c1-9-11-4-2-3-5-13(11)16-14-7-6-10(15)8-12(9)14/h2-8H,1H2 |
Clé InChI |
LWMOEYLAXCYMQZ-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


